molecular formula C8H14OS B14637675 S-tert-Butyl 2-methylprop-2-enethioate CAS No. 54667-23-1

S-tert-Butyl 2-methylprop-2-enethioate

Cat. No.: B14637675
CAS No.: 54667-23-1
M. Wt: 158.26 g/mol
InChI Key: PVKKJXRJVPMIDJ-UHFFFAOYSA-N
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Description

S-tert-Butyl 2-methylprop-2-enethioate is a thioester derivative characterized by a tert-butylthio group attached to a 2-methylprop-2-enoate backbone. Thioesters, in general, are critical in organic synthesis and biochemistry due to their role in acyl transfer reactions.

Properties

CAS No.

54667-23-1

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

S-tert-butyl 2-methylprop-2-enethioate

InChI

InChI=1S/C8H14OS/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3

InChI Key

PVKKJXRJVPMIDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)SC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl 2-methylprop-2-enethioate typically involves the reaction of tert-butyl thiol with an appropriate alkene under specific conditions. One common method is the reaction of tert-butyl thiol with 2-methylprop-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired thioester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: S-tert-Butyl 2-methylprop-2-enethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-tert-Butyl 2-methylprop-2-enethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Class I Indole Derivatives with S-tert-Butyl Substituents

Structural Features: Class I compounds described in incorporate an indole scaffold with S-tert-butyl and dimethylbutanoic acid substituents. Unlike S-tert-Butyl 2-methylprop-2-enethioate, these derivatives include aromatic heterocycles (e.g., pyridine rings) and exhibit π-H-bond interactions with residues like B-R117 and C-G24, enhancing inhibitory potency . Activity and Physicochemical Properties:

  • Lipophilicity : High cLogP values (e.g., 8.06 for compound 1) correlate with improved inhibitory potency (IC50 = 0.4 nM) .
  • SAR Trends : Substituents at R1 (e.g., 5-methylpyridine) and R2 (e.g., para-fluoro-2-phenylpyridine) significantly enhance binding through hydrogen-bonding and π-interactions .
Compound Molecular Formula Key Functional Groups IC50 (nM) cLogP LipE
Class I Compound 1 Not provided Indole, S-tert-butyl, pyridine 0.4 8.06 1.34
This compound (hypothetical) C8H12OS Thioester, tert-butyl, alkene N/A ~3.5* N/A

*Estimated based on similar thioesters.

Phosphonothiolate Esters (e.g., tert-Butyl S-2-dipropylaminoethyl methylphosphonothiolate)

Structural Features: This compound () replaces the thioester’s carbonyl group with a phosphonothiolate moiety (P=O and S-alkyl groups). The tert-butyl group is attached via an oxygen atom, differing from the direct S-tert-butyl linkage in the target compound . Reactivity and Applications: Phosphonothiolates are often used as enzyme inhibitors or prodrugs due to their hydrolytic stability and ability to mimic phosphate groups.

Property Phosphonothiolate Ester This compound
Molecular Formula C13H30NO2PS C8H12OS
Molecular Weight 295.43 g/mol ~164.24 g/mol
Key Functional Groups Phosphonothiolate, tert-butyl Thioester, tert-butyl, alkene
Log Po/w (estimated) ~2.5 ~3.5

Carbamate Derivatives (e.g., tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate)

Structural Features : This carbamate () contains a tert-butyloxycarbonyl (Boc) group and a polyethylene glycol-like chain. Unlike the target compound, it lacks sulfur and instead features a carbamate (N–CO–O) linkage, increasing hydrogen-bonding capacity (4 hydrogen bond acceptors) .
Physicochemical Properties :

  • Solubility : Higher aqueous solubility due to ether and carbamate groups.
  • Bioavailability : Lower lipophilicity (Log Po/w ~1.2) compared to thioesters, limiting passive diffusion .
Property Carbamate Derivative This compound
Molecular Weight 248.32 g/mol ~164.24 g/mol
Hydrogen Bond Acceptors 4 2 (thioester O, alkene π-system)
Log Po/w ~1.2 ~3.5

Sulfinothioate Derivatives (e.g., (R)-S-tert-Butyl 2-methylpropane-2-sulfinothioate)

Structural Features: This compound () substitutes the thioester’s carbonyl with a sulfinothioate group (O=S–S–), introducing chirality (R-configuration). Reactivity and Applications: Sulfinothioates are intermediates in asymmetric synthesis. The sulfinyl group’s electron-withdrawing nature increases acidity at adjacent positions, enabling deprotonation for stereoselective reactions .

Property Sulfinothioate This compound
Functional Group Sulfinothioate (O=S–S–) Thioester (S–CO–)
Chirality Yes (R-configuration) No (planar alkene)
Stability Moderate (sensitive to redox) Moderate (thioester hydrolysis)

Key Findings and Implications

  • Lipophilicity vs. Activity : Class I indole derivatives demonstrate a positive correlation between lipophilicity (cLogP) and inhibitory potency, suggesting that this compound’s lower cLogP (~3.5) may limit its use in hydrophobic binding pockets .
  • Functional Group Impact: Phosphonothiolates and sulfinothioates exhibit distinct reactivity profiles compared to thioesters, making them preferable for applications requiring hydrolytic stability or chiral induction .
  • Synthetic Flexibility : Carbamate derivatives highlight the trade-off between solubility and bioavailability, underscoring the need for balanced design in drug development .

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